3,4,5-trimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a structurally complex compound featuring a benzamide core substituted with three methoxy groups at positions 3, 4, and 3. This moiety is linked to a 1,2,3,4-tetrahydroquinoline scaffold, which is further modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of tetrahydroquinoline, nucleophilic substitution, and amide bond formation, analogous to methods described for related sulfonyl-containing heterocycles .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-7-10-21(11-8-17)35(30,31)28-13-5-6-18-14-20(9-12-22(18)28)27-26(29)19-15-23(32-2)25(34-4)24(16-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNPGFSTGZUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Sulfonamide Families
Compounds with sulfonyl-modified heterocycles, such as the 1,2,4-triazole derivatives reported in , share functional group similarities with the target compound. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) incorporate sulfonylphenyl and triazole groups, which influence electronic properties and tautomeric equilibria . Unlike the target compound, these triazoles lack the tetrahydroquinoline-benzamide framework but demonstrate how sulfonyl groups enhance stability and modulate solubility.
Quinoline Carboxamide Analogues
The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide () shares critical structural motifs with the target compound, including a quinoline backbone and a 3,4,5-trimethoxyphenyl carboxamide group. However, the compound features a fully aromatic quinoline with a ketone at position 4, whereas the target compound’s tetrahydroquinoline is partially saturated, likely enhancing conformational flexibility and bioavailability. Additionally, the cyclopropyl and difluoro substituents in the compound may confer distinct electronic and steric effects compared to the target’s tosyl group .
Sulfonyl-Containing Pesticides
lists chlorinated benzene derivatives with sulfonyl, sulfinyl, or thioether groups (e.g., tetradifon, tetrasul). While these pesticides lack the benzamide-tetrahydroquinoline architecture, they highlight the role of sulfonyl groups in enhancing chemical stability and target binding. The target compound’s tosyl group may similarly improve pharmacokinetic properties, such as metabolic resistance, compared to non-sulfonylated analogues .
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis may parallel methods for sulfonylated heterocycles, such as Friedel-Crafts sulfonylation and nucleophilic amide coupling .
- Structure-Activity Relationships (SAR): The 3,4,5-trimethoxyphenyl group is associated with increased lipophilicity and membrane penetration, a feature shared with the compound . The tetrahydroquinoline’s saturation may reduce cytotoxicity compared to aromatic quinolines, as seen in antimalarial drug design . Sulfonyl groups enhance solubility and thermal stability, as demonstrated in ’s triazoles .
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